2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline 2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline
Brand Name: Vulcanchem
CAS No.: 87378-88-9
VCID: VC3843571
InChI: InChI=1S/C15H11ClN2OS/c1-19-10-6-8-11(9-7-10)20-15-14(16)17-12-4-2-3-5-13(12)18-15/h2-9H,1H3
SMILES: COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2Cl
Molecular Formula: C15H11ClN2OS
Molecular Weight: 302.8 g/mol

2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline

CAS No.: 87378-88-9

Cat. No.: VC3843571

Molecular Formula: C15H11ClN2OS

Molecular Weight: 302.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline - 87378-88-9

Specification

CAS No. 87378-88-9
Molecular Formula C15H11ClN2OS
Molecular Weight 302.8 g/mol
IUPAC Name 2-chloro-3-(4-methoxyphenyl)sulfanylquinoxaline
Standard InChI InChI=1S/C15H11ClN2OS/c1-19-10-6-8-11(9-7-10)20-15-14(16)17-12-4-2-3-5-13(12)18-15/h2-9H,1H3
Standard InChI Key MJQQZGLVLLEYSG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2Cl
Canonical SMILES COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2Cl

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure comprises a bicyclic quinoxaline system (a benzene ring fused to a pyrazine ring) with two key modifications:

  • A chlorine atom at position 2, which enhances electrophilic reactivity and influences intermolecular interactions .

  • A 4-methoxyphenylthio group at position 3, introducing a sulfur atom and a methoxy-substituted aromatic moiety. This group contributes to lipophilicity and potential hydrogen-bonding interactions.

The planar quinoxaline core facilitates π-π stacking, while the thioether linkage (C–S–C) introduces conformational flexibility and redox activity .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight302.78 g/mol
Melting Point158–160°C
SolubilityNot explicitly reported
StabilityShelf life: 3 years (1095 days)

The melting point range indicates moderate crystalline stability, typical of substituted quinoxalines. Solubility in organic solvents like chloroform or dimethyl sulfoxide (DMSO) can be inferred from analogous compounds .

Synthetic Pathways and Optimization

Core Synthesis Strategy

The quinoxaline backbone is typically constructed via cyclization reactions. For 2-chloro-3-[(4-methoxyphenyl)thio]quinoxaline, a plausible route involves:

  • Quinoxaline Formation: Condensation of o-phenylenediamine with a dicarbonyl precursor, though specific steps for chlorination and thioether introduction are critical .

  • Chlorination: Electrophilic substitution or nucleophilic displacement to introduce the chlorine atom at position 2 .

  • Thioether Installation: Reaction of 2-chloroquinoxaline-3-thiol with 4-methoxybenzyl bromide or similar electrophiles under basic conditions .

A representative procedure from literature involves refluxing 2-chloro-3-phenylquinoxaline with NN-cyclohexyldithiocarbamatecyclohexylammonium salt in chloroform, yielding thione intermediates . Subsequent alkylation with 4-methoxyphenylthiol could produce the target compound.

Reaction Mechanisms

The thiol group in intermediate 3-phenylquinoxaline-2(1HH)-thione acts as a soft nucleophile, attacking electrophilic centers. For example:

3-Phenylquinoxaline-2-thione+4-Methoxyphenylthiol2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline+Byproducts\text{3-Phenylquinoxaline-2-thione} + \text{4-Methoxyphenylthiol} \rightarrow \text{2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline} + \text{Byproducts}

This reaction likely proceeds via an SN2S_N2 mechanism, with the thiolate ion displacing a leaving group (e.g., chloride) at position 3 .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The chlorine atom at position 2 is susceptible to nucleophilic displacement, enabling further derivatization. For instance:

  • Amination: Reaction with amines (e.g., morpholine) to form 2-aminoquinoxaline derivatives .

  • Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic groups .

Redox Activity

The thioether linkage may undergo oxidation to sulfoxide or sulfone derivatives, altering electronic properties and biological activity. Controlled oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) could yield these metabolites.

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows systematic SAR studies:

  • Variation of Substituents: Replacing 4-methoxyphenyl with other aryl groups (e.g., nitro, hydroxyl) to modulate potency and selectivity .

  • Prodrug Design: Esterification of the thioether to improve bioavailability.

Computational Modeling

Docking studies predict strong binding to C. albicans lanosterol 14α-demethylase (CYP51), a target for azole antifungals . The thioether moiety likely coordinates the heme iron, mimicking endogenous substrates.

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